4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester
Description
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester (CAS: 175277-03-9) is a thiazole-based heterocyclic compound with a molecular formula of C₁₃H₁₁F₃N₂O₂S and a molecular weight of 316.30 g/mol. Its structure features a thiazole core substituted with a methyl group at position 4, a 4-(trifluoromethyl)phenyl group at position 2, and a methyl ester at position 5 (). This compound is typically synthesized via cyclization of substituted thiobenzamides with α-chloroacetoacetate derivatives, followed by esterification ().
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-7-10(12(18)19-2)20-11(17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCAYMRAAISDNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Used in the manufacture of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the thiazole ring contributes to the compound's stability and reactivity. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structurally analogous thiazole derivatives are pivotal for understanding structure-activity relationships (SAR). Below is a detailed comparison with key analogs:
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in the target compound enhances metabolic stability and lipophilicity compared to chloro (-Cl) or methoxy (-OMe) substituents ().
- Ester vs. Acid : The methyl ester in the target compound improves cell permeability compared to free carboxylic acids (e.g., 2a), but limits direct enzyme interactions ().
- Positional Isomerism : Substitution of -CF₃ at the phenyl para-position (target compound) vs. meta-position (ethyl 3-CF₃ analog) alters steric and electronic profiles, impacting binding affinity ().
Physicochemical Properties
| Property | Target Compound | 4-Cl Analogue (2a) | 3,4,5-Trimethoxy Analogue (2j) | Ethyl 3-CF₃ Ester |
|---|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 2.1 | 4.2 |
| Water Solubility | Low | Moderate | Low | Very Low |
| pKa (Carboxylic Acid) | - | 3.1 | 2.8 | - |
Insights :
Biological Activity
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester, with the CAS number 144059-86-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antiviral properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR) based on various studies.
- Molecular Formula : C12H8F3NO2S
- Molecular Weight : 287.26 g/mol
- HPLC Purity : >95%
- Storage Conditions : -20°C for long-term storage; room temperature for shipping.
Antiviral Activity
Research has indicated that derivatives of thiazole compounds exhibit varying degrees of antiviral activity. A study focused on phenylthiazole derivatives demonstrated that certain compounds could inhibit the replication of viruses such as yellow fever virus. Specifically, the compound was assessed for its efficacy at a concentration of 50 μM, with some derivatives achieving over 50% inhibition of viral replication .
Table 1: Antiviral Efficacy of Thiazole Derivatives
| Compound | EC50 (μM) | TI (Therapeutic Index) |
|---|---|---|
| Lead Compound 2 | Low micromolar range | High |
| This compound | TBD | TBD |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies have shown that this compound exhibits significant cytotoxicity against human leukemia and breast cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| CEM-13 (Leukemia) | TBD | Induction of apoptosis |
| MCF-7 (Breast) | TBD | Activation of p53 and caspase pathways |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the thiazole ring can significantly influence biological activity. For instance, the presence of a trifluoromethyl group at the para position enhances the compound's potency while maintaining metabolic stability. Further optimization led to the identification of more effective analogs with improved therapeutic indices .
Case Studies and Research Findings
- Study on Antiviral Properties : In a comparative study, several thiazole derivatives were synthesized and tested for their antiviral properties against flaviviruses. The results highlighted that modifications to the methyl ester moiety could enhance both metabolic stability and antiviral potency .
- Cytotoxicity Analysis : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, revealing that it could induce apoptosis through activation of specific apoptotic pathways. This finding underscores its potential as a chemotherapeutic agent .
- Pharmacokinetic Properties : Research has shown that while the methyl ester form displays promising activity, it is subject to hydrolysis in plasma, leading to an inactive free acid form. This aspect necessitates further exploration into more stable analogs that retain efficacy without significant metabolic breakdown .
Q & A
Basic: What are the established synthetic routes for 4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid methyl ester, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via thiazole ring formation using thiourea and α-chloroacetoacetate derivatives. A common method involves reacting ethyl α-chloroacetoacetate with thiourea under basic conditions (e.g., ethanol/KOH), followed by methylation of the carboxylate group. Key steps include:
- Thiazole cyclization : Thiourea reacts with α-chloroacetoacetate to form the thiazole core .
- Esterification : Diazomethane or alkyl halides are used to methylate the carboxylic acid intermediate .
Yield optimization requires precise control of temperature (60–80°C) and stoichiometry. For example, excess thiourea (1.2–1.5 eq.) improves cyclization efficiency, while slow addition of methylating agents minimizes side reactions .
Basic: How is the structural identity of this compound validated in synthetic workflows?
Answer:
Structural confirmation relies on spectroscopic and chromatographic methods :
- NMR : -NMR peaks for the trifluoromethyl group (δ 7.6–7.8 ppm, aromatic protons; δ 2.5–2.7 ppm, methyl-thiazole) .
- LC-MS : Molecular ion peaks at m/z 331.3 (M+H) and fragmentation patterns matching the ester and trifluoromethyl groups .
- Melting point : Consistency with literature values (e.g., 131–133°C for related analogs) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological data (e.g., PPAR modulation in vs. inconsistent activity in other studies) require:
- Dose-response validation : Re-testing across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .
- Metabolic stability assays : Assess if ester hydrolysis (to the carboxylic acid) alters activity, as the acid derivative may exhibit different binding affinities .
- Structural analogs comparison : Test analogs with modified ester groups (e.g., ethyl, propyl) to isolate structure-activity relationships .
Advanced: How can the synthetic route be optimized for scalability while maintaining regioselectivity?
Answer:
Scalability challenges include minimizing byproducts (e.g., over-alkylation or ring-opening). Solutions include:
- Catalytic methylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methyl ester formation efficiency .
- Flow chemistry : Continuous flow reactors improve temperature control during exothermic cyclization steps, reducing decomposition .
- Purification : Gradient HPLC with C18 columns (70% acetonitrile/water) separates regioisomers, ensuring >95% purity .
Advanced: What analytical methods are critical for detecting degradation products during stability studies?
Answer:
Degradation pathways (e.g., ester hydrolysis or thiazole ring oxidation) are monitored using:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions .
- HPLC-DAD/ELSD : Track hydrolysis to 4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid (retention time shift from 8.2 to 6.5 min) .
- Mass spectrometry : Identify oxidative byproducts (e.g., sulfoxide derivatives at m/z 347.3) .
Advanced: How does the trifluoromethyl group influence the compound’s physicochemical properties?
Answer:
The -CF group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic resistance : Fluorine’s electronegativity reduces oxidative metabolism, confirmed via cytochrome P450 inhibition assays .
- Crystal packing : X-ray diffraction (e.g., ) shows CF-π interactions stabilize the solid-state structure, affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
